molecular formula C18H29ClN2O2 B586037 Bupivacaine N-Oxide Hydrochloride Salt CAS No. 1796927-05-3

Bupivacaine N-Oxide Hydrochloride Salt

Cat. No.: B586037
CAS No.: 1796927-05-3
M. Wt: 340.892
InChI Key: BZVSYTYTKCADQQ-UHFFFAOYSA-N
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Description

Bupivacaine N-Oxide Hydrochloride Salt is a derivative of bupivacaine, a widely used local anesthetic This compound is primarily utilized in research settings to study the pharmacological and toxicological properties of bupivacaine derivatives

Biochemical Analysis

Biochemical Properties

Bupivacaine N-Oxide Hydrochloride Salt, like Bupivacaine, is thought to exert its effects primarily through sodium channel block . This blockage inhibits the propagation of neuronal action potentials, leading to a decrease in sensation in the area where it is applied .

Cellular Effects

This compound can have various effects on cells. For instance, it has been found to cause paresthesia, paralysis, apnea, hypoventilation, fecal incontinence, and urinary incontinence . Additionally, it can cause chondrolysis after continuous infusion into a joint space .

Molecular Mechanism

The main action of this compound is through sodium channel block . It binds to the sodium channels on neurons, inhibiting the propagation of action potentials and thereby decreasing sensation .

Temporal Effects in Laboratory Settings

This compound is often used in laboratory settings due to its long duration of action . It is commonly injected into surgical wound sites to reduce pain for up to 20 hours after surgery .

Metabolic Pathways

This compound is extensively metabolized, with no unchanged Bupivacaine detected in urine or feces . In vitro studies have shown that the CYP3A4 and CYP1A2 isoforms mediate the metabolism of Bupivacaine to desbutyl Bupivacaine and 3-hydroxy Bupivacaine, respectively .

Transport and Distribution

Bupivacaine is often administered by spinal injection, suggesting that it can be distributed throughout the body via the circulatory system .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cell membrane where it can interact with sodium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bupivacaine N-Oxide Hydrochloride Salt typically involves the oxidation of bupivacaine. The process begins with the preparation of bupivacaine, which is then subjected to oxidation using suitable oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and yield. The production process is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: Bupivacaine N-Oxide Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: The primary reaction involved in its synthesis.

    Reduction: Can be reduced back to bupivacaine under specific conditions.

    Substitution: Reacts with nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines and thiols.

Major Products Formed:

    Oxidation: Bupivacaine N-Oxide.

    Reduction: Bupivacaine.

    Substitution: Substituted bupivacaine derivatives.

Scientific Research Applications

Bupivacaine N-Oxide Hydrochloride Salt has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of bupivacaine derivatives.

    Biology: Investigated for its effects on cellular processes and its potential as a tool in neurobiology research.

    Medicine: Explored for its potential use in pain management and anesthesia, particularly in understanding the pharmacokinetics and pharmacodynamics of bupivacaine derivatives.

    Industry: Utilized in the development of new anesthetic formulations and drug delivery systems.

Comparison with Similar Compounds

    Bupivacaine: The parent compound, widely used as a local anesthetic.

    Levobupivacaine: An enantiomer of bupivacaine with similar anesthetic properties but lower cardiotoxicity.

    Ropivacaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.

Uniqueness: Bupivacaine N-Oxide Hydrochloride Salt is unique due to its N-oxide functional group, which imparts different pharmacological and toxicological properties compared to its parent compound. This uniqueness makes it valuable in research for understanding the effects of structural modifications on the activity of local anesthetics.

Properties

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.ClH/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVSYTYTKCADQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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